Dermaseptin AA-3-1 is a member of the dermaseptin family, which comprises a group of multifunctional antimicrobial peptides derived from the skin secretions of certain hylid frogs, particularly from the Phyllomedusa and Agalychnis genera. These peptides are known for their potent antimicrobial properties against a variety of pathogens, including bacteria, fungi, and viruses. Dermaseptin AA-3-1 has garnered attention due to its unique structure and mechanism of action, making it a subject of interest in pharmacological research.
Dermaseptins are primarily isolated from the skin of hylid frogs. The first dermaseptin was identified in 1991, and since then, over a hundred variants have been characterized. Dermaseptin AA-3-1 is classified as an antimicrobial peptide (AMP), specifically within the α-helical family of peptides due to its propensity to adopt an α-helical conformation in hydrophobic environments . These peptides are typically cationic at physiological pH, which facilitates their interaction with negatively charged microbial membranes.
Dermaseptin AA-3-1 can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology. SPPS allows for the precise assembly of peptides by sequentially adding protected amino acids to a growing chain attached to a solid support. This method is advantageous for producing peptides with specific modifications or labels for further study .
The synthesis involves the use of specific resins and coupling reagents to ensure high yield and purity. For example, p-methylbenzyloxycarbonyl (pMBHA) resin is commonly used for its efficiency in peptide synthesis. The process typically includes deprotection steps to remove protecting groups after each amino acid addition, followed by cleavage from the resin to yield the final peptide product .
Dermaseptin AA-3-1 consists of 27 amino acid residues and features a characteristic α-helical structure that is stabilized by hydrophobic interactions and hydrogen bonding. The sequence includes several basic amino acids, contributing to its cationic nature.
The molecular formula for dermaseptin AA-3-1 is C₁₄H₁₉N₃O₄S, with a molecular weight of approximately 319.38 g/mol. Its three-dimensional structure has been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, revealing insights into its conformational dynamics and interactions with target membranes .
Dermaseptin AA-3-1 exhibits various chemical reactions relevant to its biological activity. Its interaction with microbial membranes leads to membrane permeabilization, which is crucial for its antimicrobial effect. The mechanism involves the formation of pores in the lipid bilayer, disrupting cellular integrity.
The peptide's cationic charge facilitates electrostatic attraction to negatively charged components of bacterial membranes, enhancing its ability to disrupt membrane structures. Studies have shown that dermaseptins can induce rapid depolarization of bacterial cells, leading to cell lysis .
The mechanism of action of dermaseptin AA-3-1 primarily involves its interaction with microbial membranes. Upon contact, the peptide aggregates on the membrane surface and undergoes conformational changes that allow it to insert into the lipid bilayer.
This insertion results in pore formation, leading to increased permeability and eventual cell death. The minimal inhibitory concentrations (MICs) for various pathogens have been documented, showing effective antimicrobial activity at concentrations as low as 3.1 µM against certain strains .
Dermaseptin AA-3-1 is typically characterized as a white powder or lyophilized solid when synthesized. It is soluble in water and exhibits stability under physiological conditions.
The peptide demonstrates strong antimicrobial activity across a range of pH levels and temperatures, making it suitable for various applications in pharmaceutical formulations. Its cationic nature contributes to its solubility and interaction with lipid membranes .
Dermaseptin AA-3-1 has significant potential in scientific research and therapeutic applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: